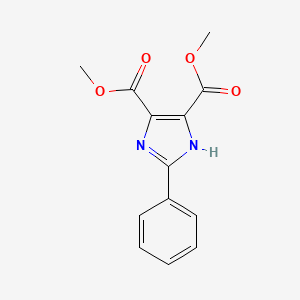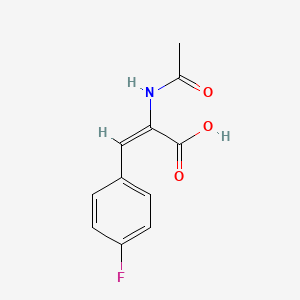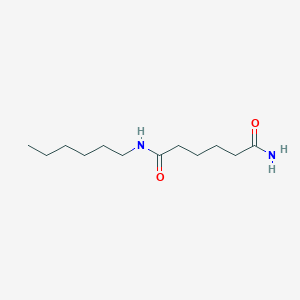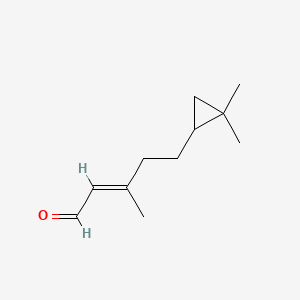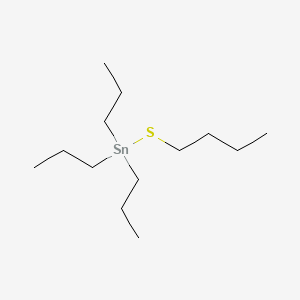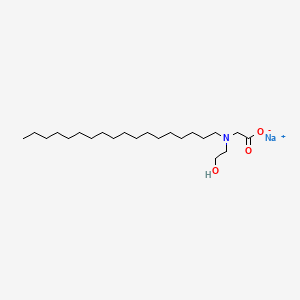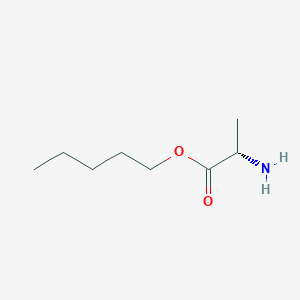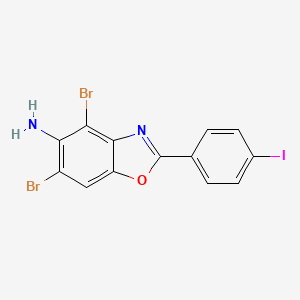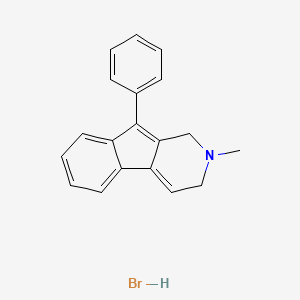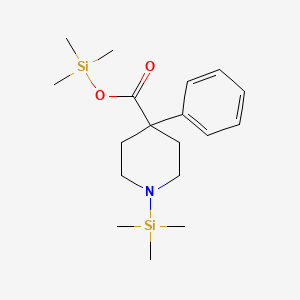
Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is a complex organic compound that features a piperidine ring substituted with a phenyl group and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpiperidine: Lacks the trimethylsilyl groups, resulting in different chemical properties and reactivity.
1-Trimethylsilylpiperidine: Contains only one trimethylsilyl group, leading to variations in its applications and behavior.
4-Phenyl-4-piperidinecarboxylic acid: Does not have the trimethylsilyl ester functionality, affecting its solubility and reactivity.
Uniqueness
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
55268-57-0 |
|---|---|
Formule moléculaire |
C18H31NO2Si2 |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3 |
Clé InChI |
BUEFNVGBEGGYEU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
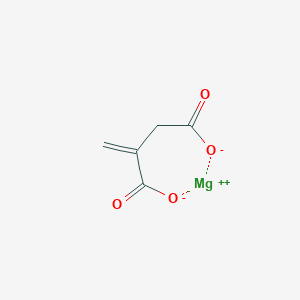
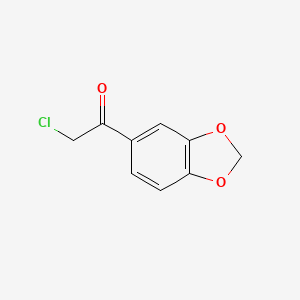
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
